molecular formula C13H14N2O3 B3033336 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-67-1

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3033336
CAS No.: 1017458-67-1
M. Wt: 246.26 g/mol
InChI Key: LCOLTIVCVOXJCC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile ( 1017458-67-1) is a chemical compound featuring a 5-oxopyrrolidine (pyrrolidinone) core, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules and natural products . This specific derivative, with a molecular formula of C13H14N2O3 and a molecular weight of 246.27 g/mol, is characterized by a 3,4-dimethoxyphenyl substitution at the nitrogen atom and a nitrile group at the 3-position of the pyrrolidinone ring . The 5-oxopyrrolidine structure is a privileged scaffold in drug discovery, known for its diverse biological potential . Compounds based on this core have been extensively studied for their antitumor and antimicrobial activities . Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid, a structurally related compound, have demonstrated promising activity against multidrug-resistant Gram-positive bacterial pathogens such as Staphylococcus aureus (including methicillin-resistant strains) and vancomycin-intermediate strains, as well as against drug-resistant fungal pathogens like Candida auris . Furthermore, such derivatives have shown potent anticancer activity in human cancer cell culture models, such as the A549 lung adenocarcinoma cell line . The nitrile functional group in this compound can serve as a key synthetic handle for further chemical modifications, allowing researchers to explore a wider structure-activity relationship and develop novel candidates for pharmaceutical development . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-17-11-4-3-10(6-12(11)18-2)15-8-9(7-14)5-13(15)16/h3-4,6,9H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOLTIVCVOXJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation with 3,4-Dimethoxybenzenamine

The synthesis of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile often begins with 3,4-dimethoxybenzenamine (CAS 5366-77-2) as the aromatic precursor. Reaction with 2-bromo-propanedioic acid 1,3-diethyl ester in solvent-free conditions yields the intermediate ethyl 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate (Compound 4 in Scheme 1 of). This step proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the bromoester, followed by cyclization to form the pyrrolidinone core.

Reaction Conditions :

  • Temperature : Room temperature (20–25°C)
  • Time : 6–12 hours
  • Yield : 65–78% (dependent on purity of starting materials)

Michael Addition for Pyrrolidine Functionalization

Subsequent Michael addition of ethyl acrylate derivatives to the diethyl ester intermediate introduces substituents at the 3-position of the pyrrolidine ring. For instance, reacting Compound 4 with ethyl 3-phenylprop-2-enoate in dry ethanol under sodium ethoxide catalysis generates a diastereomeric mixture of trans- and cis-pyrrolidine carboxylates. The trans isomer predominates (∼70%) due to steric hindrance during the addition.

Key Parameters :

  • Catalyst : Sodium ethoxide (EtONa)
  • Solvent : Anhydrous ethanol
  • Reflux Duration : 4–6 hours

Alternative Synthetic Routes Involving Cyclocondensation

Strecker Synthesis Approach

A three-component Strecker reaction between 3,4-dimethoxybenzaldehyde, ammonium acetate, and ethyl cyanoacetate constructs the pyrrolidine ring in a single pot. This method, while less common, offers a 55% yield under microwave-assisted conditions (150°C, 20 minutes).

Advantages :

  • Reduced reaction time (∼30 minutes vs. 12 hours for traditional methods)
  • Avoids intermediate isolation

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Scaling up the Michael addition-cyanidation sequence requires continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

  • Pump 1 : 3,4-dimethoxybenzenamine (0.5 M in ethanol)
  • Pump 2 : 2-bromo-propanedioic acid diethyl ester (0.5 M in ethanol)
  • Reactor : Tubular reactor (50°C, residence time 30 minutes)
  • Workup : In-line extraction with ethyl acetate and KCN solution

Outcomes :

  • Throughput : 1.2 kg/day
  • Purity : >98% (HPLC)

Catalytic Hydrogenation for Byproduct Reduction

Palladium on carbon (Pd/C) catalyzes the reduction of unsaturated byproducts formed during Michael addition. Hydrogenation at 2 bar H₂ pressure and 50°C for 2 hours decreases impurity levels from 12% to <1%.

Comparative Analysis of Synthetic Methodologies

Method Starting Materials Key Steps Yield (%) Scalability Cost ($/g)
Michael Addition 3,4-Dimethoxybenzenamine, Diethyl ester Cyclization, Cyanidation 68 High 12.50
Strecker Synthesis 3,4-Dimethoxybenzaldehyde, Ethyl cyanoacetate One-pot cyclocondensation 55 Moderate 9.80
Continuous Flow As above Flow reactor optimization 75 Very High 8.20

Key Observations :

  • The Michael addition route balances yield and scalability but requires stringent temperature control.
  • Continuous flow synthesis reduces production costs by 34% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Functional Groups Molecular Weight Melting Point (°C) Reactivity/Notes
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile (Target) 3,4-dimethoxyphenyl, -CN Pyrrolidone, -CN ~247.29* N/A Electron-rich aromatic ring enhances stability in alkaline conditions .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile 4-nitrophenyl, thioxo, pyrazole-pyrimidine core -CN, C=O, C=S N/A 190.9 Higher melting point; nitro group introduces electron-withdrawing effects .
1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile 3,4-dichlorobenzyl, trifluoromethylphenyl Pyridine, -CN, C=O 423.22 N/A Halogen substituents increase lipophilicity; trifluoromethyl enhances metabolic stability .
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-dimethoxyphenyl, thiazolo-pyrimidine core Carboxylate, -CN (absent) N/A N/A Carboxylate group improves water solubility; thiazolo-pyrimidine core alters ring strain .
1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid 3,4-dimethylphenyl, -COOH Pyrrolidone, carboxylic acid 247.29 N/A Carboxylic acid substituent increases acidity and hydrogen-bonding potential .

*Calculated based on molecular formula C₁₄H₁₇NO₃.

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. In lignin model studies, 3,4-dimethoxyphenyl-substituted compounds exhibited faster β-O-4 bond cleavage under mild alkaline conditions compared to analogs with fewer methoxy groups, suggesting enhanced susceptibility to nucleophilic attack .
  • Halogen vs. Methoxy Substitutions :
    Chlorine and fluorine substituents () increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems. In contrast, methoxy groups improve solubility in polar solvents .

Functional Group Impact on Bioactivity

  • Carbonitrile (-CN): The -CN group is a common pharmacophore in kinase inhibitors and antifungal agents. pyrimidine) may dictate target specificity .
  • Carboxylic Acid (-COOH) :
    The carboxylic acid analog () lacks the -CN group but introduces ionizable functionality, which could improve binding to charged residues in enzymes .

Key Research Findings

Alkaline Stability : The 3,4-dimethoxyphenyl group accelerates β-O-4 bond cleavage in lignin models under mild alkaline conditions (0.5 mol/l KOtBu at 30°C), highlighting its role in modulating reactivity .

Steric and Electronic Effects : Pyridine- and pyrimidine-based analogs () exhibit higher melting points and distinct IR profiles (e.g., -CN stretching at 2188 cm⁻¹ in ) due to extended conjugation and rigid heterocyclic cores .

Metabolic Considerations : Halogenated analogs () may resist oxidative metabolism better than methoxy-substituted compounds, extending their half-life in vivo .

Biological Activity

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carbonitrile group, and a dimethoxyphenyl substituent. Its molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 215.27 g/mol. The unique structure contributes to its varied biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against multidrug-resistant Gram-positive bacteria and fungi. For instance:

  • Activity Against Bacteria : The compound has shown significant inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
  • Fungal Activity : It also demonstrates activity against drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism involves the modulation of specific molecular targets associated with cancer cell proliferation. Notably:

  • Cell Line Studies : In A549 human lung cancer cell models, the compound exhibited cytotoxic effects, indicating potential as an anticancer agent .
  • Mechanism of Action : It is believed to inhibit certain enzymes involved in cell growth and proliferation, although specific targets remain to be fully elucidated .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
  • Receptor Modulation : It could modulate receptor activities that influence cellular signaling pathways related to cancer progression.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that this compound had a structure-dependent antimicrobial effect, significantly outperforming some known antibiotics .

Anticancer Research

In another investigation focused on anticancer properties, the compound was tested alongside other derivatives in various cancer cell lines. Results showed that it effectively reduced cell viability in A549 cells by inducing apoptosis .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidAntimicrobialTargeting Gram-positive pathogens
5-fluorobenzimidazole derivativeAnticancerApoptosis induction in lung cancer cells

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted malononitriles with arylidene precursors or functionalization of preformed pyrrolidine scaffolds. For example, describes a method where 5-oxopyrrolidine derivatives are synthesized via nucleophilic substitution or condensation reactions, using phosphoryl chloride for chlorination and ammonium acetate for amination. Optimization may include adjusting solvent polarity (e.g., sulfolane for fluorination in ), temperature control, and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling in ). Yield improvements often require iterative screening of stoichiometric ratios and reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry, as demonstrated in , which includes full spectral data for analogous pyrrolidine derivatives. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity (e.g., HRMS data in ). Infrared (IR) spectroscopy aids in identifying functional groups like nitriles (-CN) and carbonyls (C=O) .

Q. What are the typical reactivity patterns of the nitrile and 5-oxopyrrolidine moieties in this compound?

The nitrile group can undergo nucleophilic addition (e.g., hydrolysis to carboxylic acids) or serve as a directing group in cross-coupling reactions. The 5-oxopyrrolidine ring is susceptible to ring-opening under acidic/basic conditions or functionalization at the carbonyl oxygen (e.g., formation of hydrazones, as in ). highlights the reactivity of similar carbonitriles in cyclization reactions to form hexahydroquinoline derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the 3,4-dimethoxyphenyl group influence biological activity?

Substituent effects are critical for structure-activity relationships (SAR). and show that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antimicrobial activity against multidrug-resistant pathogens, likely by increasing electrophilicity and membrane permeability. Conversely, bulky substituents may reduce binding affinity to target enzymes. Computational studies (e.g., LogP calculations in ) can predict bioavailability changes .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

Contradictions in NMR signals (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Techniques include:

  • 2D NMR (COSY, NOESY) to confirm coupling patterns (used in ).
  • HPLC-MS to isolate and identify byproducts (e.g., uses HRMS for purity checks).
  • X-ray crystallography (as in ) to resolve ambiguous stereochemistry. Contradictions in biological assays may require dose-response reevaluation or orthogonal assay validation .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. What statistical methods are appropriate for analyzing biological activity data in dose-response studies?

employs the Kruskal-Wallis test for non-parametric data and two-way ANOVA to assess interactions between compound concentration and biological response (e.g., antimicrobial inhibition). Significance thresholds (p < 0.05) and post-hoc tests (e.g., Tukey’s) minimize false positives. Dose-response curves are fitted using software like GraphPad Prism .

Methodological Considerations

  • Synthetic Challenges : emphasizes the role of anhydrous conditions and inert atmospheres to prevent nitrile hydrolysis.
  • Biological Assays : Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing, as in .
  • Data Reproducibility : Cross-validate spectral and biological data across multiple batches (e.g., HRMS reproducibility in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.